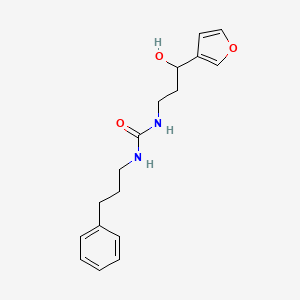
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that features a furan ring, a hydroxypropyl group, and a phenylpropyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: The hydroxypropyl group can be introduced via a reaction between furan-3-carbaldehyde and a suitable Grignard reagent, followed by hydrolysis.
Formation of the Phenylpropyl Intermediate: The phenylpropyl group can be synthesized through a Friedel-Crafts alkylation reaction using benzene and propyl chloride.
Coupling Reaction: The hydroxypropyl and phenylpropyl intermediates are then coupled with isocyanate to form the urea linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and phenylpropyl groups could play a role in the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate instead of a urea moiety.
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)thiourea: Similar structure but with a thiourea instead of a urea moiety.
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)amide: Similar structure but with an amide instead of a urea moiety.
Uniqueness
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea is unique due to the presence of both a furan ring and a phenylpropyl group, which can impart specific chemical and biological properties. The urea moiety also provides opportunities for hydrogen bonding and other interactions that can influence the compound’s reactivity and binding characteristics.
属性
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16(15-9-12-22-13-15)8-11-19-17(21)18-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,9,12-13,16,20H,4,7-8,10-11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGFTRMXNBLNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














